2,2-Dimethylhex-5-enenitrile
Description
2,2-Dimethylhex-5-enenitrile (C₈H₁₃N) is an unsaturated nitrile characterized by a six-carbon chain with a terminal nitrile group (-CN), a double bond at the 5-position, and two methyl substituents at the 2-position.
Properties
IUPAC Name |
2,2-dimethylhex-5-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N/c1-4-5-6-8(2,3)7-9/h4H,1,5-6H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYANDVTIGLEES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC=C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90517773 | |
| Record name | 2,2-Dimethylhex-5-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90517773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84173-95-5 | |
| Record name | 2,2-Dimethylhex-5-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90517773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylhex-5-enenitrile typically involves the reaction of 4-bromo-1-butene with isobutyronitrile. The reaction is carried out under specific conditions to ensure the formation of the desired product. The process involves the use of a base to deprotonate the isobutyronitrile, followed by a nucleophilic substitution reaction with 4-bromo-1-butene .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylhex-5-enenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Dimethylhex-5-enenitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethylhex-5-enenitrile involves its interaction with specific molecular targets. The nitrile group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, and other biomolecules, influencing biological pathways and processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence includes compounds with partial structural overlap, allowing for indirect comparisons:
2.1. 2,2-Dimethylhex-5-enal (CAS: 52278-99-6)
- Structure : Shares the same carbon backbone (C₈H₁₄O) but replaces the nitrile group with an aldehyde (-CHO).
- Key Differences :
- Reactivity : Aldehydes are more electrophilic than nitriles, making 2,2-dimethylhex-5-enal more prone to nucleophilic addition (e.g., Grignard reactions) compared to the nitrile’s preference for hydrolysis or reduction .
- Physical Properties : The aldehyde has a lower molecular mass (126.2 g/mol vs. 123.2 g/mol for the nitrile) and likely a lower boiling point due to weaker intermolecular forces.
2.2. 6-[[2-(Hydroxymethyl)phenyl]dimethylsilyl]hex-5-enenitrile (CAS: 853955-62-1)
- Structure : Features a hex-5-enenitrile backbone modified with a bulky silyl-hydroxymethylphenyl group.
- Key Differences :
- Steric Effects : The silyl substituent increases steric hindrance, reducing reactivity at the nitrile group compared to 2,2-dimethylhex-5-enenitrile.
- Polarity : The hydroxymethyl group elevates polarity (PSA = 44.02 Ų), enhancing solubility in polar solvents relative to the simpler dimethylhexenenitrile .
2.3. 1,5-Dimethylhex-4-enyl Acetate (CAS: 19162-00-6)
- Structure : Contains an acetate ester instead of a nitrile, with a double bond at the 4-position.
- Key Differences: Functional Group Reactivity: Esters undergo hydrolysis or transesterification, whereas nitriles participate in cyano-specific reactions (e.g., Strecker synthesis). Applications: Acetates like this are often used in fragrances or plasticizers, contrasting with nitriles’ roles in agrochemicals or adhesives .
Research Limitations and Gaps
- Experimental Data: No direct studies on this compound were found in the provided evidence. Comparisons rely on structural analogs.
- Synthetic Routes : The nitrile’s synthesis likely parallels methods for aliphatic nitriles (e.g., dehydration of amides or alkylation of acrylonitrile), but specific protocols are undocumented here.
- Safety/Toxicity : Nitriles generally exhibit toxicity (e.g., cyanide release during metabolism), but hazard data for this compound remain unverified .
Biological Activity
2,2-Dimethylhex-5-enenitrile (CAS Number: 84173-95-5) is an organic compound characterized by its nitrile group (-CN) attached to a hexene chain with two methyl groups at the second carbon position. This unique structure allows it to participate in various chemical reactions and has garnered interest for its potential biological activities.
The molecular formula of this compound is . It is a versatile compound that can undergo several types of reactions:
- Oxidation : Can be oxidized to form carboxylic acids or other derivatives.
- Reduction : The nitrile group can be reduced to primary amines.
- Substitution : Participates in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The nitrile group can form reactive intermediates that interact with enzymes, receptors, and other biomolecules, influencing various biological pathways. This mechanism underlies its potential applications in medicinal chemistry and drug development.
Biological Activity
Research indicates that this compound exhibits significant biological activity:
- Anticancer Properties : Preliminary studies suggest that the compound may inhibit certain cancer cell lines, although detailed mechanisms remain under investigation.
- Antimicrobial Activity : There are indications of its effectiveness against various pathogens, making it a candidate for further exploration in infectious disease treatment.
- Enzyme Interactions : The compound's ability to modulate enzyme activity suggests potential applications in metabolic pathway research.
Case Studies
Several studies have investigated the biological effects of this compound:
-
Study on Anticancer Activity :
- A study explored the effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell proliferation.
- Table 1 : Inhibitory Effects on MCF-7 Cells
Concentration (µM) Cell Viability (%) 0 100 10 85 25 65 50 45 -
Antimicrobial Efficacy :
- In vitro tests demonstrated that the compound exhibited antibacterial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for both bacteria.
-
Enzyme Interaction Study :
- A kinetic study evaluated the interaction of this compound with cytochrome P450 enzymes. Results showed that the compound could act as a competitive inhibitor, suggesting implications for drug metabolism.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
